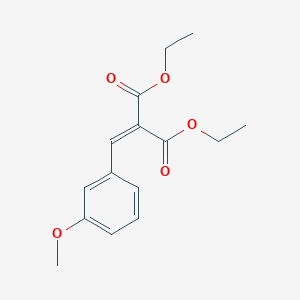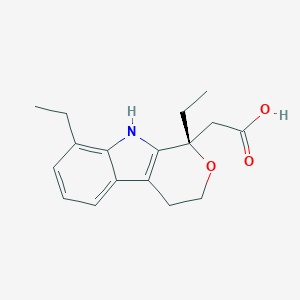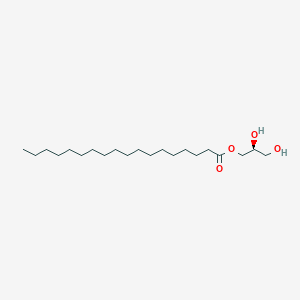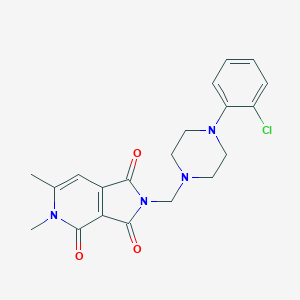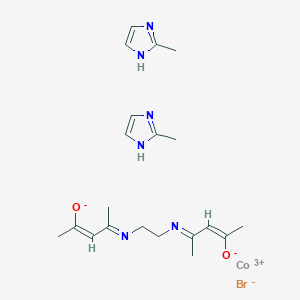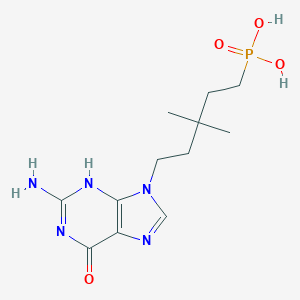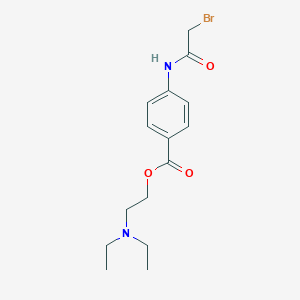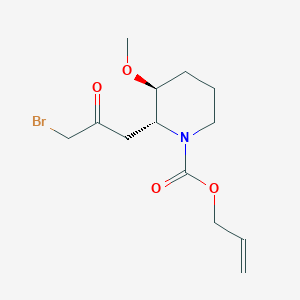
Prop-2-enyl (2R,3S)-2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-enyl (2R,3S)-2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate is a chemical compound belonging to the class of piperidine derivatives. It is a colorless and odorless crystalline solid with a melting point of 74°C and a boiling point of 111°C. It is soluble in water, ethanol, and methanol, and insoluble in ether and benzene. It has been used extensively in scientific research due to its unique properties and versatility.
Wissenschaftliche Forschungsanwendungen
Understanding the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin
One notable application of structurally similar compounds to Prop-2-enyl (2R,3S)-2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate is in the acidolysis of lignin model compounds, which has implications for biofuel production and the development of renewable resources. The research by Yokoyama (2015) investigates the acidolysis mechanism of β-O-4 type lignin model compounds, highlighting the role of enol ether compounds in this process, which is crucial for understanding the chemical breakdown and utilization of lignin in environmentally friendly chemical synthesis and biofuel production T. Yokoyama, 2015.
Biocatalyst Inhibition by Carboxylic Acids
In the context of biocatalysis, understanding the inhibition mechanisms caused by carboxylic acids is essential for optimizing fermentation processes, including those that might involve or be affected by compounds similar to Prop-2-enyl (2R,3S)-2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate. Jarboe, Royce, and Liu (2013) review the effects of saturated, straight-chain carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, which are pivotal in bio-renewable chemical production, including lactic acid and other biomolecules that are foundational for the green chemistry sector L. Jarboe, Liam A. Royce, Ping-huai Liu, 2013.
Phosphonic Acid Preparation and Applications
Although not directly mentioned, research into the synthesis and application of phosphonic acids shares relevance due to the structural aspects and synthetic routes that may overlap with those of Prop-2-enyl (2R,3S)-2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate. Sevrain, Berchel, Couthon, and Jaffrès (2017) provide a comprehensive review of the synthesis methods and diverse applications of phosphonic acids, ranging from their use in drug development to surface functionalization, illustrating the broad potential of phosphorus-containing compounds in various scientific and industrial fields C. M. Sevrain, M. Berchel, H. Couthon, P. Jaffrès, 2017.
Eigenschaften
IUPAC Name |
prop-2-enyl (2R,3S)-2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO4/c1-3-7-19-13(17)15-6-4-5-12(18-2)11(15)8-10(16)9-14/h3,11-12H,1,4-9H2,2H3/t11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWQYKHJYLJONO-NEPJUHHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1CC(=O)CBr)C(=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCN([C@@H]1CC(=O)CBr)C(=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl Bromoridane | |
CAS RN |
117348-70-6 |
Source


|
| Record name | Allyl (2R,3S)-2-(3-bromo-2-oxopropyl)-3-methoxy-1-piperidinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

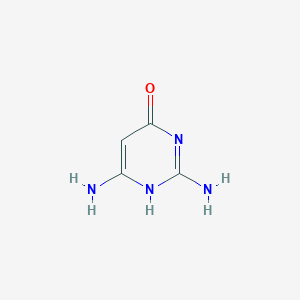
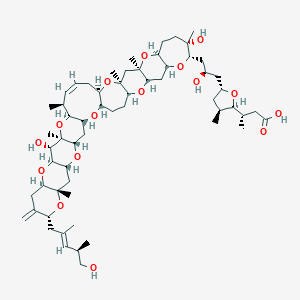
![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)
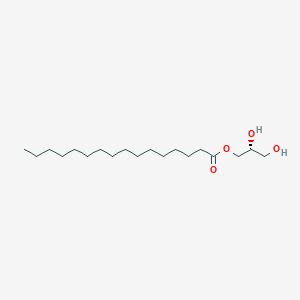
![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)
